![molecular formula C20H31NO8 B12428186 [(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
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Description
Heliosupine N-oxide is a citraconoyl group.
Biological Activity
The compound [(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate , commonly referred to as Lasiocarpine N-oxide , is a naturally occurring pyrrolizidine alkaloid. This compound has garnered attention due to its complex biological activities, particularly its cytotoxic and genotoxic effects. This article delves into the biological activity of Lasiocarpine N-oxide, exploring its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C21H33NO8 |
Molecular Weight | 427.5 g/mol |
CAS Number | 127-30-0 |
Appearance | Solid powder |
Solubility | Soluble in DMSO |
Lasiocarpine N-oxide is characterized by its unique structural features that contribute to its biological activity. The compound undergoes metabolic activation primarily through cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites that interact with cellular macromolecules.
Metabolic Pathways
Lasiocarpine N-oxide is involved in several metabolic pathways:
- Detoxification : The compound can undergo hydrolysis to form a necine base or be oxidized to produce various metabolites.
- Bioactivation : This process leads to the formation of reactive intermediates that can bind to proteins and DNA, potentially causing damage.
Cytotoxicity and Genotoxicity
Research indicates that Lasiocarpine N-oxide exhibits significant cytotoxic effects on various cell lines, notably hepatocellular carcinoma cells. Studies have shown that exposure to this compound can lead to:
- DNA Damage : Induction of DNA strand breaks and formation of adducts.
- Altered Gene Expression : Changes in the expression of genes involved in cell cycle regulation and apoptosis.
Dosage Effects
The biological effects of Lasiocarpine N-oxide are dose-dependent:
- Low Doses : Minimal cytotoxic effects observed.
- High Doses : Significant toxicity leading to cell death and severe genotoxic outcomes.
The molecular mechanism underlying the biological activity of Lasiocarpine N-oxide involves several key processes:
- Metabolic Activation : Cytochrome P450 enzymes convert Lasiocarpine N-oxide into reactive metabolites.
- Formation of Adducts : These metabolites can form covalent bonds with cellular macromolecules, leading to cytotoxicity.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, further contributing to its toxic effects.
Temporal Effects in Laboratory Settings
The stability and degradation of Lasiocarpine N-oxide influence its long-term effects on cellular functions. Research indicates that prolonged exposure can exacerbate DNA damage and alter cellular signaling pathways.
Study 1: Hepatotoxicity in Animal Models
A study conducted on rodent models demonstrated that administration of Lasiocarpine N-oxide resulted in significant liver damage characterized by:
- Elevated liver enzymes (ALT and AST).
- Histopathological changes including necrosis and inflammation.
Study 2: Genotoxicity Assessment
In vitro studies using human liver cell lines revealed that Lasiocarpine N-oxide induced a dose-dependent increase in DNA adduct formation, suggesting a direct link between exposure and genotoxic outcomes.
Properties
Molecular Formula |
C20H31NO8 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15-,16+,20+,21?/m0/s1 |
InChI Key |
KDJGEXAPDZNXSD-MIFYRBSSSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@]([C@H](C)O)(C(C)(C)O)O)[O-] |
Canonical SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
Origin of Product |
United States |
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